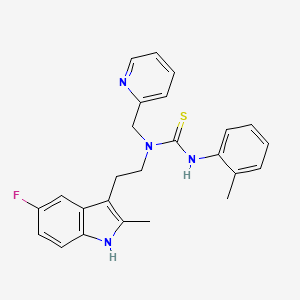
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H25FN4S and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity in Peritoneal Mesothelioma Models
Compounds related to 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea have shown significant promise in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds, such as 1f, 3f, and 1l derivatives, have demonstrated cyclin-dependent kinase 1 inhibitory activity, reducing cell proliferation and inducing caspase-dependent apoptosis in DMPM cells. They also showed significant tumor volume inhibition in DMPM xenografts in mice, suggesting potential for antitumor applications (Carbone et al., 2013).
Antiviral Properties
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, related to the core structure of interest, have been explored for antiviral properties. Studies focusing on bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus have identified compounds like 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl esters as having significant activity against these viruses. These findings suggest potential applications in antiviral drug development (Ivashchenko et al., 2015).
Antimicrobial Activities
The antimicrobial activities of compounds structurally related to this compound have been a subject of research. New derivatives of thioureas, including those with pyridine-based heterocycles, have been synthesized and evaluated for their antimicrobial properties. These studies have demonstrated varying degrees of antimicrobial activity, providing insights into the potential use of these compounds in developing new antimicrobial agents (Youssef & Amin, 2012).
Synthesis and Characterization for Potential Applications
The synthesis and characterization of compounds similar to this compound have been conducted to explore their potential applications. These include the synthesis of carbonyl thiourea derivatives with variations in pyridine and ethyl groups. Such studies are crucial for understanding the chemical properties and potential practical applications of these compounds in various fields of research (Iosr Journals et al., 2013).
Propiedades
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4S/c1-17-7-3-4-9-23(17)29-25(31)30(16-20-8-5-6-13-27-20)14-12-21-18(2)28-24-11-10-19(26)15-22(21)24/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMUFZDHVALMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

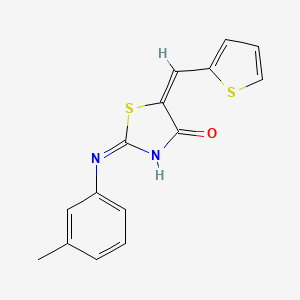
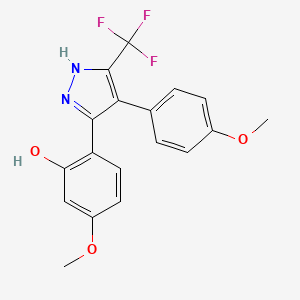

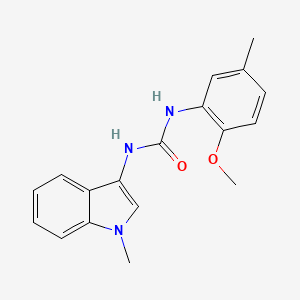
![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432922.png)
![(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432923.png)

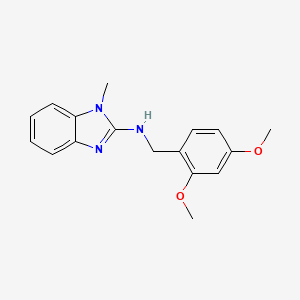
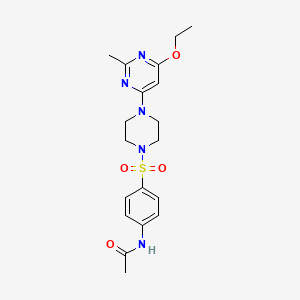
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2432930.png)
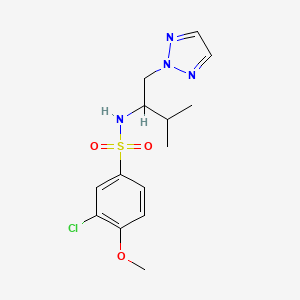
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2432933.png)
